This compound belongs to the class of oxysterols, which are oxidized derivatives of cholesterol. Oxysterols are essential signaling molecules that regulate cholesterol homeostasis and have implications in various diseases, including cardiovascular diseases and metabolic disorders.
The synthesis of 25-hydroxycholesterol can be achieved through several methods, including enzymatic conversion and chemical synthesis. The enzymatic route typically involves the hydroxylation of cholesterol by specific enzymes:
The chemical synthesis may involve multiple steps:
The molecular formula for 25-hydroxycholesterol is . Its structure features a hydroxyl group at the 25th carbon position of the cholesterol backbone, which consists of four fused hydrocarbon rings.
25-Hydroxycholesterol participates in several biochemical reactions:
In laboratory settings, 25-hydroxycholesterol can undergo further modifications such as:
The mechanism by which 25-hydroxycholesterol exerts its effects involves:
Studies have demonstrated that 25-hydroxycholesterol can enhance or inhibit various signaling pathways related to lipid homeostasis and inflammation, making it a critical regulator in these processes .
25-Hydroxycholesterol has several applications in scientific research:
25-Hydroxycholesterol (25-HC; molecular formula C₂₇H₄₆O₂) is a side-chain oxysterol characterized by a hydroxyl group (-OH) at the carbon-25 position of the cholesterol skeleton. This modification significantly enhances its hydrophilicity compared to cholesterol, altering its membrane permeability and receptor-binding capabilities. The enzymatic synthesis of 25-HC is primarily catalyzed by cholesterol 25-hydroxylase (CH25H), a di-iron cofactor-dependent enzyme located in the endoplasmic reticulum. CH25H utilizes molecular oxygen and NADPH to convert cholesterol to 25-HC [2] [6]. Non-enzymatic pathways involving reactive oxygen species (ROS) or mitochondrial cytochrome P450 enzymes (e.g., CYP3A4, CYP27A1) also contribute to its production, particularly under oxidative stress [6] [9].
Table 1: Structural and Biochemical Properties of 25-Hydroxycholesterol
Property | Value/Characteristic |
---|---|
Molecular Formula | C₂₇H₄₆O₂ |
Molecular Weight | 402.65 g/mol |
Hydroxylation Position | Carbon-25 (side chain) |
Primary Synthesis Enzyme | CH25H (endoplasmic reticulum) |
Alternative Synthesis | CYP3A4, CYP27A1, ROS-mediated oxidation |
Solubility in Ethanol | 14.29 mg/mL (35.49 mM) |
Key Functional Groups | β-Hydroxyl group at C3, additional -OH at C25 |
25-HC interacts with diverse receptors and binding proteins, underpinning its pleiotropic functions. It acts as an agonist for liver X receptors (LXRα/LXRβ), modulating cholesterol efflux genes like ABCA1 [1] [2]. As an inverse agonist for retinoic acid-related orphan receptors (RORα/RORγ), it influences Th17 cell differentiation [2]. Additionally, 25-HC binds insulin-induced genes (INSIGs), stabilizing the SREBP-SCAP complex in the endoplasmic reticulum to inhibit cholesterol biosynthesis [1] [6].
Research on 25-HC began in the 1970s when it was identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis [9]. Early studies demonstrated its ability to suppress sterol synthesis in cultured cells and enhance cholesterol esterification via acetyl-CoA acetyltransferase (ACAT) [9]. The cloning of CH25H cDNA in 1998 revealed its identity as a non-cytochrome P450 enzyme and linked its expression to immune activation [9] [10]. A paradigm shift occurred in the 2000s when CH25H was classified as an interferon-stimulated gene (ISG). Studies showed Toll-like receptor (TLR) agonists (e.g., LPS) and type I interferons robustly induce CH25H in macrophages and microglia, positioning 25-HC as a bridge between lipid metabolism and antiviral immunity [2] [6] [8].
Table 2: Key Milestones in 25-HC Research
Year | Discovery | Significance |
---|---|---|
1974 | Inhibition of HMGCR by 25-HC | First evidence of role in cholesterol regulation |
1998 | Cloning of CH25H cDNA | Identification as a non-P450 hydroxylase |
2000s | CH25H induction by interferons and TLR agonists | Link to innate immunity and viral restriction |
2010s | Role in inflammasome activation and leukocyte migration | Expansion into immunomodulation and neuroinflammation |
2020s | Epigenetic regulation via DNA methyltransferases | Novel mechanism in metabolic disease |
25-HC is a master regulator of cholesterol homeostasis through transcriptional and post-translational mechanisms:
Suppression of Cholesterol Biosynthesis:25-HC binds INSIG proteins in the endoplasmic reticulum, preventing the proteolytic activation of sterol regulatory element-binding protein 2 (SREBP-2). This sequesters the SREBP-2-SCAP complex in the ER, downregulating HMGCR and LDLR expression and reducing de novo cholesterol synthesis and uptake [1] [6] [10].
Promotion of Cholesterol Efflux:As an LXR ligand, 25-HC upregulates ATP-binding cassette transporters ABCA1 and ABCG1, enhancing reverse cholesterol transport (RCT) from peripheral tissues to the liver [1] [10]. Paradoxically, 25-HC also inhibits cholesterol transfer from plasma membranes to the ER via Aster proteins, fine-tuning intracellular cholesterol distribution [1].
Modulation of Esterification:25-HC stimulates ACAT activity, promoting cholesterol storage as inert cholesteryl esters in lipid droplets [9] [10].
Table 3: Molecular Targets of 25-HC in Cholesterol Homeostasis
Target | Interaction | Functional Outcome |
---|---|---|
INSIG | Binds and stabilizes | Inhibits SREBP-2 processing; ↓ cholesterol synthesis |
LXRα/LXRβ | Agonism ↑ ABCA1/ABCG1 expression; ↑ cholesterol efflux | |
SREBP-2 | Indirect inhibition | ↓ HMGCR and LDLR transcription |
Aster B protein | Competitive inhibition | Blocks PM-to-ER cholesterol transport |
ACAT | Allosteric activation | ↑ Cholesterol esterification and storage |
Beyond metabolism, 25-HC influences neuroinflammation and antiviral defense. In LPS-induced neuroinflammation, microglial CH25H upregulation increases brain 25-HC levels, correlating with IL-1β/IL-6 production and leukocyte infiltration [8]. Against enveloped viruses (e.g., SARS-CoV-2, Zika), 25-HC disrupts viral membrane fusion by depleting accessible cholesterol in endosomes and activating intrinsic immune pathways independent of interferons [6] [10].
Metabolically, 25-HC can be sulfated by SULT2B1b to 25-hydroxycholesterol-3-sulfate (25HC3S), which antagonizes 25-HC’s lipogenic effects and regulates DNA methylation. This conversion represents a feedback loop modulating lipid accumulation in conditions like non-alcoholic fatty liver disease (NAFLD) [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8